molecular formula C9H9Br2N B1324348 6,8-Dibromo-1,2,3,4-tetrahydroquinoline CAS No. 190843-73-3

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B1324348
CAS No.: 190843-73-3
M. Wt: 290.98 g/mol
InChI Key: SNSRBNSPFBIZRO-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .


Chemical Reactions Analysis

The chemical reactions involving this compound include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .

Scientific Research Applications

Synthesis and Chemical Applications

6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in chemical synthesis, particularly in the creation of quinoline derivatives. Şahin et al. (2008) demonstrated its utility in the efficient synthesis of 4,6,8-tribromoquinoline and other novel trisubstituted quinoline derivatives, highlighting its versatility in chemical reactions (Şahin et al., 2008). Ökten & Çakmak (2015) also utilized this compound for the synthesis of novel cyano quinoline derivatives, showcasing its role in developing complex organic compounds (Ökten & Çakmak, 2015).

Anticancer Research

A notable area of research for this compound is in the development of anticancer agents. Ökten et al. (2013) explored the anticancer activities of its derivatives, finding significant activity against various tumor cell lines (Ökten et al., 2013). Additionally, Köprülü et al. (2021) investigated its antiproliferative and cytotoxic properties against cancer cell lines, further emphasizing its potential in cancer treatment (Köprülü et al., 2021).

Pharmaceutical Applications

In the pharmaceutical field, Jo et al. (2016) identified tetrahydroquinolines, including this compound, as potent inhibitors of NF-κB transcriptional activity, highlighting their potential in drug development for various diseases (Jo et al., 2016).

Green Chemistry and Computational Studies

Damera & Pagadala (2023) emphasized the importance of 1,2,3,4-tetrahydroquinoline derivatives,including this compound, in green chemistry. They described a novel approach for constructing multifunctionalized benzenes using environmentally friendly techniques, showcasing the compound's role in sustainable chemistry practices (Damera & Pagadala, 2023).

Catalysis and Hydrogenation

In the field of catalysis, Wang et al. (2009) and (2011) demonstrated the role of tetrahydroquinolines, including derivatives of this compound, in the asymmetric hydrogenation of quinolines. This process is crucial in the synthesis of biologically active compounds and pharmaceuticals (Wang et al., 2009); (Wang et al., 2011).

Biochemical Analysis

Biochemical Properties

6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly in the context of its antiproliferative activity. This compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to cause DNA fragmentation in certain cancer cell lines, indicating its potential to induce apoptosis . It does not inhibit the Topoisomerase I enzyme, which is often targeted by other anticancer agents . The interactions of this compound with these biomolecules highlight its potential as a selective anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells . It induces apoptosis in these cells, leading to cell death. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its anticancer effects . The impact on cellular metabolism and the disruption of cell cycle progression further underscore its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the induction of apoptosis via DNA fragmentation . This compound interacts with specific biomolecules, leading to the activation of apoptotic pathways. Although it does not inhibit Topoisomerase I, it still effectively induces cell death in cancer cells . The binding interactions and enzyme modulation by this compound are crucial for its antiproliferative activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. This compound has shown consistent antiproliferative effects in in vitro studies, with its activity remaining stable over extended periods . Long-term exposure to this compound has been associated with sustained antiproliferative effects and apoptosis induction in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that influence its activity and efficacy . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential. The interactions with metabolic enzymes also affect the levels of metabolites, contributing to the overall biochemical effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is vital for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific cellular compartments, where it exerts its effects . Targeting signals and post-translational modifications influence the localization of this compound, directing it to organelles such as the nucleus and mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRBNSPFBIZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 6,8-dibromo-1,2,3,4-tetrahydroquinoline be chemically modified, and what are the implications for its activity?

A: This compound serves as a versatile building block for synthesizing various substituted quinoline derivatives. Researchers, such as those in [], have successfully utilized Suzuki-Miyaura coupling reactions to introduce aryl substituents at the 6- and 8- positions of the molecule. These modifications allow for exploring the structure-activity relationship (SAR) and optimizing the compound's properties for desired applications. By introducing different substituents, researchers can investigate how these changes impact the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.

Q2: What are the decision-making processes involved in identifying promising anticancer agents based on experimental data, and how does this compound fit into this context?

A: Identifying promising anticancer agents often involves evaluating multiple criteria, including antiproliferation activity and cytotoxicity. Rahimizadeh et al. [] utilized a multi-criteria decision-making methodology (MCDM) alongside experimental data to rank the efficacy of several quinoline derivatives. Their research identified this compound as one of the most promising agents against the tested cancer cell lines. This highlights the importance of combining experimental results with robust analytical tools like MCDM to systematically identify and prioritize lead compounds in drug discovery.

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